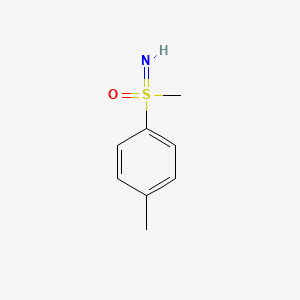

Imino(methyl)(4-methylphenyl)-lambda6-sulfanone

Vue d'ensemble

Description

Imino(methyl)(4-methylphenyl)-lambda6-sulfanone, also known as IMMS, is a compound of the sulfanone family. It is a colorless, crystalline solid with a molecular weight of 224.3 g/mol. IMMS has been used in a variety of scientific research applications, including biochemistry and physiology, due to its unique structural and chemical properties.

Applications De Recherche Scientifique

Metal-Free Acid-Catalyzed Synthesis

An efficient, metal-free method for constructing α-diarylmethine imino sulfanone was developed through acid-catalyzed 1,6-conjugate addition of sulfoximines to para-quinone methides. This approach demonstrates broad functional group tolerance, a wide substrate scope, and yields ranging from good to excellent. The method is characterized by mild reaction conditions and high atom economy, proving its practicality even on a gram scale (More, Rupanawar, & Suryavanshi, 2021).

Fluorinated and Nonfluorinated Chiral Synthesis

A study detailed the synthesis of a variety of chiral N-substituted beta-imino sulfoxides from fluorinated and nonfluorinated N-substituted imidoyl chlorides. These compounds were generated through reactions with lithium derivatives of enantiopure methyl p-tolyl sulfoxide, yielding high yields. The research highlighted the Z configuration of the C=N double bond across both N-alkyl and N-aryl derivatives, verified through NMR NOE difference experiments and supported by ab initio calculations (Fustero et al., 1998).

Zinc Ion Sensing for Biological Applications

The compound 4-methyl-2,6-bis(((phenylmethyl)imino)methyl)phenol demonstrated high selectivity for Zn2+ ions, making it an effective zinc ion-selective luminescent probe suitable for biological applications under physiological conditions. The enhanced fluorescence response in the presence of Zn2+ was attributed to the formation of a hexanuclear complex, significantly reducing nonradiative decay of the excited state and allowing for the monitoring of intracellular Zn2+ concentrations in living cells (Roy et al., 2007).

Mécanisme D'action

Target of Action

The primary targets of Imino(methyl)(4-methylphenyl)-lambda6-sulfanone are the Estrogen receptor alpha and Estrogen receptor beta . These receptors are nuclear hormone receptors that bind estrogens, which are primary female sex hormones .

Mode of Action

Imino(methyl)(4-methylphenyl)-lambda6-sulfanone interacts with its targets by binding to the estrogen receptors with an affinity similar to that of ESR1 . This binding activates the expression of reporter genes containing estrogen response elements (ERE) in an estrogen-dependent manner .

Propriétés

IUPAC Name |

imino-methyl-(4-methylphenyl)-oxo-λ6-sulfane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NOS/c1-7-3-5-8(6-4-7)11(2,9)10/h3-6,9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOMQMMJNWFJFBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=N)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00305941 | |

| Record name | 1-(S-Methanesulfonimidoyl)-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00305941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imino(methyl)(4-methylphenyl)-lambda6-sulfanone | |

CAS RN |

22132-97-4 | |

| Record name | NSC172827 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172827 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(S-Methanesulfonimidoyl)-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00305941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.